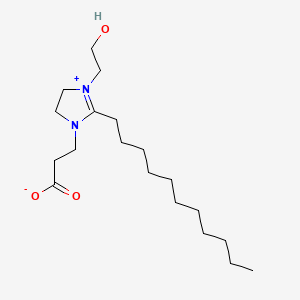
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium typically involves the reaction of oleic acid with an imidazolium compound. The process includes several steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an appropriate imidazole derivative with a suitable alkylating agent under controlled conditions.
Introduction of Functional Groups: The carboxylatoethyl and hydroxyethyl groups are introduced through subsequent reactions involving specific reagents and catalysts.
Attachment of the Undecyl Chain: The undecyl chain is attached via a reaction with an alkyl halide or similar compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Scientific Research Applications
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium has been extensively studied for its applications in:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, leveraging its unique structure to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cell membranes, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(2-Carboxylatoethyl)-2-(heptadec-8-enyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium: Similar structure but with a heptadec-8-enyl chain instead of an undecyl chain.
N-(2-Carboxylatoethyl)-N-(2-carboxyethyl)-2-(6-heptenoylamino)-N-(2-hydroxyethyl)-1-ethanaminium: Contains additional carboxylatoethyl groups and a heptenoylamino group.
Uniqueness
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium stands out due to its specific combination of functional groups and chain length, which confer unique properties such as enhanced solubility, stability, and biological activity.
Properties
CAS No. |
93923-96-7 |
|---|---|
Molecular Formula |
C19H36N2O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C19H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-18-20(13-12-19(23)24)14-15-21(18)16-17-22/h22H,2-17H2,1H3 |
InChI Key |
IXGVYDNZMKVINS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















